molecular formula C17H17F3N4OS B2804140 (E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035007-57-7

(E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2804140
CAS No.: 2035007-57-7
M. Wt: 382.41
InChI Key: QKGWEXBKCWDBHS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core linked to a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group and an (E)-configured propenone bridge terminating in a thiophen-2-yl moiety. The trifluoromethyl (CF₃) and methyl substituents on the pyrimidine ring enhance electron-withdrawing properties and metabolic stability, while the thiophene contributes to lipophilicity.

Properties

IUPAC Name

(E)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4OS/c1-12-21-14(17(18,19)20)11-15(22-12)23-6-8-24(9-7-23)16(25)5-4-13-3-2-10-26-13/h2-5,10-11H,6-9H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGWEXBKCWDBHS-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)/C=C/C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17_{17}H19_{19}F3_{3}N4_{4}OS
  • Molecular Weight : 388.42 g/mol
  • Key Functional Groups : Pyrimidine ring, piperazine moiety, thiophene ring, and an α,β-unsaturated carbonyl group.

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the IC50_{50} values obtained from different studies:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-70.48Induction of apoptosis via caspase activation
HCT1160.78Cell cycle arrest at G1 phase
A5490.19Inhibition of proliferation through mitochondrial dysfunction

The compound's effectiveness was comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Apoptosis Induction : Flow cytometry and Western blot analyses demonstrated that treatment with the compound leads to increased levels of cleaved caspase-3 and p53 expression in MCF-7 cells, indicating activation of apoptotic pathways .
  • Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in cancer cells, which is critical for preventing further cell division and proliferation .
  • Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with key proteins involved in cancer progression, including CDK9 and other cyclin-dependent kinases, highlighting its potential for selective targeting .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the functional groups significantly affect biological activity:

  • Electron-Withdrawing Groups (EWGs) : The presence of trifluoromethyl groups on the pyrimidine ring enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins.
  • Piperazine Substitution : Variations in the piperazine moiety led to changes in potency; substituents that increase steric hindrance generally resulted in decreased activity .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to control groups, supporting its efficacy as an anticancer agent.
  • Combination Therapy : Preliminary results indicate that combining this compound with traditional chemotherapeutics may enhance overall efficacy and reduce side effects .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to (E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, exhibit potent antitumor activity. For instance, studies have shown that modifications in the pyrimidine structure can enhance the inhibitory potency against various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study focusing on substituted pyrimidines demonstrated that certain analogs possess significant activity against Mycobacterium tuberculosis, with IC90 values indicating effective inhibition at low concentrations .

Structure–Activity Relationship (SAR)

The structure–activity relationship of similar compounds has been extensively studied to optimize their pharmacological profiles. For example, modifications in substituents on the pyrimidine ring have been shown to enhance lipophilicity and bioavailability, leading to improved efficacy in biological assays. Notably, conformational changes introduced by specific substitutions can dramatically increase inhibitory potency against target enzymes .

Case Study 1: Antitubercular Agents

A series of compounds derived from pyrimidine structures were synthesized and tested for their anti-tubercular activity. Among these, one compound exhibited an IC90 of 40.32 μM against Mycobacterium tuberculosis, showcasing the potential for developing new anti-tubercular agents based on the pyrimidine scaffold .

Case Study 2: Anticancer Activity

In another investigation, a library of pyrimidine derivatives was screened for anticancer properties. The results indicated that specific modifications led to compounds with enhanced selectivity and potency against cancer cells, suggesting that this compound could serve as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Patents

The European Patent Application (EP 4 374 877 A2) describes compounds with Ar1 substituents including 4-(trifluoromethyl)-2-(6-trifluoromethylpyrimidin-4-yl)phenyl and variants with chloro, cyano, or methylthio groups . Key differences from the target compound include:

  • Aryl vs. Piperazine Linkage : Patent compounds feature a phenyl ring directly bonded to the pyrimidine, whereas the target compound uses a piperazine linker, increasing conformational flexibility.
  • Substituent Effects: The CF₃ group in both systems enhances hydrophobicity and resistance to oxidative metabolism. However, the methyl group on the pyrimidine in the target compound may reduce steric hindrance compared to bulkier substituents like cyano or methylthio in patent analogs .

Piperazine-Linked Pyrimidine Derivatives

Example 28 from EP Correction No. 1 describes N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine :

  • Structural Divergence: The cyclopentyl-amine and tetrahydro-pyran groups replace the thiophene-propenone moiety, altering solubility and target engagement.

Furan-Based Piperazine-Propenone Analogs

(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one (Georganics) shares the propenone-piperazine backbone but substitutes pyrimidine with a furan-carbonyl group :

  • Heterocycle Effects : Furan’s electron-rich nature contrasts with pyrimidine’s electron-deficient aromatic system, affecting π-π stacking and hydrogen-bonding interactions.
  • Fluorophenyl vs. Thiophene : The fluorophenyl group increases metabolic stability but reduces lipophilicity compared to thiophene.

Comparative Analysis Table

Feature Target Compound Patent Analog (EP 4 374 877) Example 28 (EP Correction) Furan-Based Analog
Core Structure Piperazine-linked pyrimidine + thiophene-propenone Phenyl-linked pyrimidine/pyridine Piperazine-pyrimidine + cyclopentyl-tetrahydro-pyran Piperazine-furan + fluorophenyl-propenone
Key Substituents 2-methyl-6-CF₃-pyrimidine, thiophene 4-CF₃/Cl, 6-CF₃/CN/MeS-pyrimidine/pyridine 6-CF₃-pyrimidine, isopropyl-cyclopentyl Furan-2-carbonyl, 4-fluorophenyl
Electronic Effects Electron-deficient pyrimidine (CF₃, Me) Variable (electron-withdrawing/donating substituents) Electron-deficient pyrimidine (CF₃) Electron-rich furan
Lipophilicity (Predicted) High (thiophene, CF₃) Moderate (aryl-CF₃) Moderate (cyclopentyl) Moderate (fluorophenyl)
Potential Applications Covalent inhibition (propenone), kinase targeting Antibacterial/antiviral (based on patent claims) CNS-targeted (chiral amine) Enzyme inhibition (propenone)

Research Implications

  • Target Compound Advantages: The combination of a flexible piperazine linker, thiophene-propenone, and CF₃-pyrimidine may optimize binding to kinases or proteases, leveraging both non-covalent and covalent interactions.
  • Limitations of Analogs : Patent analogs with rigid aryl linkers may suffer from poor solubility, while furan-based analogs lack the pyrimidine’s electronic versatility.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step protocols:

  • Step 1: Formation of the pyrimidinyl-piperazine core via nucleophilic substitution. Use substituted piperazine and 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl halide in polar aprotic solvents (e.g., DMF) under reflux (~80–100°C) for 12–24 hours. Catalytic bases like K₂CO₃ enhance reactivity .
  • Step 2: Introduction of the thiophene-prop-en-one moiety via condensation. React the intermediate with thiophene-2-carboxaldehyde under acidic conditions (e.g., p-toluenesulfonic acid in THF) to form the enone. Control stereochemistry by maintaining anhydrous conditions and inert atmosphere to favor the (E)-isomer .
  • Optimization: Adjust solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading. Monitor purity via HPLC after each step.

Q. Which spectroscopic methods effectively characterize the compound and confirm its (E)-configuration?

  • NMR Spectroscopy: ¹H NMR identifies olefinic protons (δ 6.5–7.5 ppm) with coupling constants (J ≈ 15–16 Hz) indicative of trans (E) configuration. ¹⁹F NMR confirms trifluoromethyl group presence .
  • X-ray Crystallography: Resolves absolute configuration and molecular packing. Suitable for single crystals grown via slow evaporation in DCM/hexane .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 435.12 g/mol).

Q. How should solubility and stability be assessed for biological assays?

  • Solubility: Test in DMSO (primary stock) followed by dilution in PBS or cell media. Use shake-flask method with HPLC quantification to determine saturation solubility .
  • Stability: Conduct accelerated stability studies (40°C, 75% RH for 4 weeks) and monitor degradation via HPLC. Refrigerated storage (-20°C) in amber vials minimizes photodegradation .

Q. What initial biological screening assays are appropriate for this compound?

  • Enzyme Inhibition: Use kinase or protease assays (e.g., fluorescence-based ADP-Glo™) at 1–100 µM concentrations.
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Receptor Binding: Radioligand displacement assays (e.g., GPCR targets) to assess affinity (Kᵢ values) .

Advanced Questions

Q. How can computational modeling predict binding affinity to biological targets?

  • Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Prepare the compound’s 3D structure with Gaussian-based DFT optimization.
  • MD Simulations: Run 100-ns trajectories in GROMACS to evaluate binding stability. Key limitations include force field inaccuracies for fluorine atoms and solvent effects .
  • Free Energy Calculations: MM-PBSA/GBSA methods estimate ΔG binding. Cross-validate with experimental IC₅₀ data .

Q. How can SAR studies elucidate the role of the trifluoromethyl group?

  • Analog Synthesis: Replace CF₃ with CH₃, Cl, or H via halogen exchange or reductive dehalogenation.
  • Bioactivity Comparison: Test analogs in enzyme inhibition assays. For example, CF₃ improves metabolic stability and lipophilicity (logP ↑ by ~0.5 units), enhancing membrane permeability .
  • QSAR Modeling: Use MOE or Schrodinger to correlate substituent electronic parameters (σ, π) with activity.

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

  • Metabolic Stability: Incubate with liver microsomes to identify rapid degradation. Introduce deuterium or steric hindrance at labile sites.
  • Protein Binding: Use ultrafiltration to measure free vs. albumin-bound fractions. High binding (>95%) may reduce in vivo availability.
  • Formulation Adjustments: Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability .

Q. What are critical considerations for in vivo pharmacokinetic studies?

  • Dosing Routes: Compare IV (bolus) vs. oral (gavage) administration in rodents. Collect plasma at 0, 1, 4, 8, 24h post-dose.
  • Analytical Methods: Quantify compound levels via LC-MS/MS. Monitor metabolites with Q-TOF.
  • Tissue Distribution: Euthanize animals at peak plasma time, homogenize tissues (brain, liver), and extract with acetonitrile. CF₃ may enhance BBB penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.